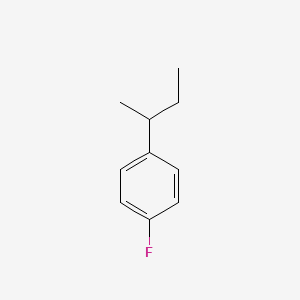

1-Sec-Butyl-4-Fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADJQCNDAHTNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Pathways to 1 Sec Butyl 4 Fluorobenzene and Analogous Structures

Direct Fluorination Approaches to Substituted Benzenes

Direct fluorination of a pre-existing sec-butylbenzene (B1681704) core represents a primary route to 1-sec-butyl-4-fluorobenzene. This can be achieved through several modern synthetic methods.

Electrophilic Fluorination Strategies and Their Mechanistic Considerations

Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center on the benzene (B151609) ring. wikipedia.org This method is a valuable alternative to nucleophilic fluorination techniques. wikipedia.org The process involves an electrophilic fluorine source reacting with the aromatic ring in an electrophilic aromatic substitution (EAS) reaction. numberanalytics.comnumberanalytics.com While elemental fluorine is highly reactive and difficult to control, modern reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and effectiveness. wikipedia.orgjove.com

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.comwikipedia.orgnumberanalytics.com These reagents act as a source of an "electrophilic" fluorine atom that can be attacked by the π-electrons of the benzene ring. The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including a direct SN2-type attack or a single-electron transfer (SET) pathway. wikipedia.org In the context of synthesizing this compound, the sec-butyl group is an ortho-, para-directing group, meaning the fluorine will be directed to the positions ortho and para to it. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is often the major product. acs.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective, and relatively stable N-F reagent. wikipedia.org |

| Selectfluor | F-TEDA-BF4 | A highly effective, commercially available, and easy-to-handle crystalline reagent. jove.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent, though less common than NFSI and Selectfluor. wikipedia.org |

Nucleophilic Fluorination Methods: Transition-Metal Catalysis (e.g., Pd-catalyzed, Cu-mediated)

An alternative to electrophilic fluorination is nucleophilic fluorination, where a fluoride (B91410) anion (F⁻) acts as the nucleophile. nih.gov This is particularly useful when starting with an aryl halide or triflate. For the synthesis of this compound, this would involve a starting material like 1-sec-butyl-4-bromobenzene or 1-sec-butyl-4-iodobenzene. Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in advancing these methods. rsc.orgresearchgate.net

Palladium-Catalyzed Fluorination: Significant progress has been made in palladium-catalyzed nucleophilic fluorination of aryl bromides, iodides, and triflates. nih.govacs.orgmit.edu These reactions typically employ a palladium(0) catalyst, a bulky phosphine (B1218219) ligand, and a fluoride source like cesium fluoride (CsF) or silver fluoride (AgF). nih.govnih.govacs.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by metathesis with the fluoride source, and finally reductive elimination to form the C-F bond and regenerate the catalyst. chemrxiv.org

Copper-Mediated Fluorination: Copper-mediated fluorination has also emerged as a powerful tool. nih.gov These reactions often utilize a copper(I) source and can be effective for the fluorination of aryl iodides. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgrsc.org In some cases, a directing group on the substrate can facilitate the reaction. rsc.org

Table 2: Comparison of Pd- and Cu-Based Nucleophilic Fluorination

| Catalyst System | Typical Substrates | Fluoride Source | Key Features |

|---|---|---|---|

| Palladium/Biarylphosphine | Aryl bromides, iodides, triflates | AgF, CsF | Broad substrate scope, often requires bulky ligands. nih.govacs.org |

| Copper(I) salts | Aryl iodides, bromides | AgF, KF | Can be effective for specific substrates, sometimes requires a directing group. nih.govrsc.org |

Visible-Light Photoredox Catalysis in C-F Bond Formation

Visible-light photoredox catalysis has become a powerful and environmentally friendly strategy for chemical synthesis, including the formation of C-F bonds. nih.govresearchgate.netmorressier.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the generation of radical intermediates. nih.gov

For the synthesis of fluorinated aromatics, a photocatalyst can be used to generate an aryl radical from a suitable precursor, which then reacts with a fluoride source. acs.orgacs.orgnih.gov Alternatively, the photocatalyst can activate a fluorinating reagent. This method offers mild reaction conditions and can provide access to fluorinated compounds that are difficult to synthesize using traditional methods. nih.govresearchgate.net For instance, photocatalytic methods have been developed for the monofluorination of benzene using a photocatalyst like the 3-cyano-1-methylquinolinium ion in the presence of a fluoride source. acs.orgacs.orgnih.gov

Cross-Coupling Reactions for Constructing the this compound Framework

Instead of forming the C-F bond on a pre-existing alkylbenzene, an alternative strategy is to first have the fluorinated benzene ring and then introduce the sec-butyl group via a cross-coupling reaction. This approach is highly modular and allows for the synthesis of a wide range of analogous structures.

Transition-Metal Catalyzed Coupling Reactions for Aryl-Alkyl C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nottingham.ac.uknih.gov To synthesize this compound, this would involve coupling a sec-butyl-containing nucleophile with a 4-fluoroaryl electrophile, or vice versa.

Negishi Coupling: The Negishi coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C(sp²)-C(sp³) bonds. wikipedia.orgresearchgate.net For example, 4-fluorobromobenzene could be coupled with a sec-butylzinc halide. scispace.comresearchgate.net Nickel catalysts are often favored for their ability to couple alkyl partners. wikipedia.org

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura coupling is most famous for C(sp²)-C(sp²) bond formation, recent advances have extended its utility to the formation of C(sp²)-C(sp³) bonds. This would involve coupling a sec-butylboronic acid or ester with a 4-fluoroaryl halide.

Table 3: Key Transition-Metal Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, effective for sp², sp³, and sp carbons. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron | Palladium | Generally stable and easy-to-handle reagents. |

| Kumada Coupling | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive nucleophiles, can be less functional group tolerant. |

Metal-Free Cross-Coupling Methodologies for Fluoroarenes

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, which can be expensive and leave trace metal impurities in the products. acs.orgpreprints.org These metal-free methods often proceed through radical or ionic pathways.

One approach involves the generation of an aryl radical from an aryl halide, which can then react with a suitable coupling partner. acs.org For example, a base-promoted homolytic aromatic substitution (HAS) could be envisioned where a 4-fluoroaryl radical is generated and adds to a sec-butyl source. acs.org Another emerging area is the use of visible-light photoredox catalysis to facilitate metal-free cross-couplings. rsc.org For instance, a photocatalyst can initiate the formation of a radical from one of the coupling partners, which then engages in the C-C bond-forming step. While still a developing field, these metal-free methods offer a greener and potentially more cost-effective alternative to traditional transition-metal-catalyzed reactions. preprints.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Benzenes

Nucleophilic aromatic substitution (SNAr) presents a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, particularly those activated by electron-withdrawing groups. In the context of synthesizing fluorinated benzenes, SNAr reactions can be a key strategy.

SNAr Pathways on Activated and Unactivated Fluoroarenes

The feasibility of SNAr reactions is highly dependent on the electronic nature of the fluoroarene.

Activated Fluoroarenes : Fluoroarenes bearing strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the fluorine atom are highly activated towards nucleophilic attack. wikipedia.orgyoutube.com The fluorine atom, despite being a poor leaving group in SN1 and SN2 reactions, becomes an effective leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which breaks the aromaticity and forms a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine helps to facilitate this initial attack.

Unactivated Fluoroarenes : Electron-rich or electron-neutral fluoroarenes are generally poor substrates for classical SNAr reactions due to the lack of stabilization for the negative charge in the Meisenheimer complex. nih.gov However, recent advancements in photoredox catalysis have enabled the SNAr of unactivated fluoroarenes. nih.govnih.gov These methods involve the formation of a fluoroarene radical cation, which is significantly more electrophilic and susceptible to nucleophilic attack. nih.gov This has expanded the scope of SNAr to include a wider range of nucleophiles like amines, azoles, and carboxylic acids under mild, transition-metal-free conditions. nih.govnih.gov

Regioselectivity and Mechanistic Aspects in SNAr Involving Alkyl or Sec-Butyl Groups

The presence of an alkyl group, such as a sec-butyl group, on the aromatic ring introduces additional considerations for regioselectivity in SNAr reactions.

Directing Effects : An alkyl group is an electron-donating group (EDG) and generally deactivates the ring towards nucleophilic attack. However, in an activated ring, its influence on regioselectivity is important. In cases where a fluoroarene contains both an activating group and an alkyl group, the position of nucleophilic attack is predominantly dictated by the strong activating effect of the EWG. For instance, in a molecule with a nitro group para to the fluorine and a sec-butyl group at another position, the substitution will occur at the carbon bearing the fluorine.

Steric Hindrance : The bulky nature of a sec-butyl group can sterically hinder nucleophilic attack at adjacent positions. This steric effect can influence the regiochemical outcome, especially in cases where electronic factors are not overwhelmingly dominant.

Mechanism : The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile first adds to the carbon atom bearing the leaving group (the fluorine atom), forming the resonance-stabilized Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity is then restored by the elimination of the fluoride ion. The stability of the Meisenheimer intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge. wikipedia.org

Organometallic Precursor Routes: Lithiation and Grignard Reactions

Organometallic reagents, particularly organolithiums and Grignard reagents, are pivotal in the synthesis of functionalized aromatic compounds, including this compound. These methods often offer high regioselectivity and functional group tolerance.

Directed Ortho Metalation (DoM) Strategies with Sec-Butyllithium (B1581126) on Fluorinated Benzenes

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca

The Role of the Directing Group : A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. uwindsor.caharvard.edu The fluorine atom itself can act as a weak directing group, facilitating lithiation at the adjacent position.

Sec-Butyllithium as a Base : Sec-butyllithium is a strong, non-nucleophilic base commonly used in DoM reactions. baranlab.orgunblog.fr Its use, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can enhance the rate and selectivity of the lithiation. baranlab.org The choice of solvent and temperature is also critical to control the reaction and minimize side reactions. psu.edu For example, using sec-butyllithium in THF at low temperatures can lead to clean ortho-lithiation of fluorinated aromatics. unblog.frpsu.edu

Application to Fluorinated Benzenes : In the context of fluorinated benzenes, DoM allows for the introduction of various electrophiles at a specific position. For instance, lithiation of a fluorinated benzene derivative with sec-butyllithium, followed by quenching with an electrophile, can lead to a variety of substituted fluoroaromatics. unblog.frpsu.edu

Fluorination of Aryllithium and Grignard Reagents

An alternative strategy involves the formation of an aryl organometallic species from a sec-butylbenzene precursor, followed by reaction with an electrophilic fluorinating agent.

Formation of Aryllithium and Grignard Reagents : Aryllithium reagents can be prepared by direct lithiation of an aromatic C-H bond or by halogen-lithium exchange. drughunter.com Aryl Grignard reagents are typically formed by the reaction of an aryl halide with magnesium metal. wikipedia.org For instance, 4-bromo-sec-butylbenzene could be converted to its corresponding Grignard reagent.

Electrophilic Fluorination : A variety of electrophilic fluorinating agents are available, such as N-fluorosulfonimide (NFSI). drughunter.comrsc.org The reaction of an aryllithium or aryl Grignard reagent with such an agent can introduce a fluorine atom onto the aromatic ring. drughunter.com However, the fluorination of Grignard reagents can sometimes be inefficient due to single-electron transfer (SET) processes. drughunter.com Knochel and co-workers have shown that solvent choice is critical, with dichloromethane (B109758) (DCM) being a more effective solvent than THF for suppressing side reactions and improving the yield of the desired aryl fluoride. drughunter.com

Specialized Fluorination Methodologies Applicable to this compound Synthesis

Beyond the more general methods, several specialized fluorination techniques can be considered for the synthesis of this compound and its analogs.

Balz-Schiemann Reaction : This classical method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). vedantu.com For the synthesis of this compound, 4-sec-butylaniline (B1345595) would be the starting material. This method is often used for introducing fluorine into aromatic rings that are not amenable to direct fluorination. vedantu.com

Palladium-Catalyzed Fluorination : Modern cross-coupling reactions have emerged as powerful tools for C-F bond formation. Palladium-catalyzed fluorination of aryl triflates or halides with a fluoride source offers a versatile route to fluoroarenes. organic-chemistry.org New ligands have been developed to facilitate this challenging transformation, allowing for reactions to proceed at room temperature with high regioselectivity. organic-chemistry.org

Electrophilic Fluorination of Arylboronic Acids : Arylboronic acids can be converted to the corresponding aryl fluorides using electrophilic fluorinating agents. organic-chemistry.org The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. organic-chemistry.org

Table of Reaction Conditions for the Synthesis of Fluorinated Aromatics

| Reaction Type | Substrate | Reagent(s) | Solvent | Temperature | Product | Yield (%) |

| Friedel-Crafts Alkylation | Fluorobenzene (B45895) | sec-Butyl chloride, AlCl₃ | - | - | This compound | - |

| SNAr | 2,4-Dinitrochlorobenzene | NaOH | Water | - | 2,4-Dinitrophenol | - |

| DoM | 2-Methoxybenzoic acid | sec-BuLi, TMEDA | THF | -78 °C | 3-Substituted-2-methoxybenzoic acid | - |

| Grignard Fluorination | Aryl Grignard | NFSI | DCM | -78 °C to 25 °C | Aryl fluoride | >60 |

| Balz-Schiemann | Diazonium tetrafluoroborate | Heat | - | - | Aryl fluoride | - |

Balz-Schiemann Reaction and Its Modern Variations for Fluoro-Aromatics

The Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927, is a cornerstone of organofluorine chemistry, providing a reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.comtaylorfrancis.com The traditional process involves two main steps: the diazotization of an aromatic amine and the subsequent thermal decomposition of the resulting diazonium salt. taylorfrancis.comacs.org

In the context of synthesizing this compound, the starting material would be 4-sec-butylaniline. This aniline derivative undergoes diazotization with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt. byjus.com This salt is often stable enough to be isolated. taylorfrancis.com The crucial step is the thermal decomposition of this isolated salt, which yields the desired this compound, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com

The mechanism is believed to proceed through the formation of an aryl cation intermediate. wikipedia.orgacs.org The thermal decomposition of the diazonium tetrafluoroborate leads to the loss of nitrogen gas, generating a highly unstable aryl cation. This cation then abstracts a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to form the aryl fluoride. wikipedia.org

Modern Variations and Improvements:

While the traditional Balz-Schiemann reaction is effective, several modifications have been developed to improve yields, expand substrate scope, and enhance safety.

Alternative Counterions: Instead of tetrafluoroborates, other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been successfully employed, in some cases leading to better yields. wikipedia.orgbyjus.com

In Situ Diazotization: To avoid the isolation of potentially explosive diazonium salts, methods for in situ diazotization have been developed. wikipedia.org The use of nitrosonium salts like [NO]SbF₆ allows for the direct conversion of the amine to the aryl fluoride without isolating the intermediate diazonium salt. wikipedia.org

Alternative Fluoride Sources: A significant drawback of the classic Balz-Schiemann reaction is the use of the relatively expensive fluoroboric acid. wikipedia.org An alternative approach involves conducting the diazotization in liquid hydrogen fluoride, which acts as both the solvent and the fluoride source. wikipedia.org

Solvent Effects: Research has shown that the choice of solvent can significantly impact the reaction conditions. nih.gov Using low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can facilitate the pyrolysis and photolysis of aryldiazonium tetrafluoroborates at lower temperatures. acs.orgnih.gov

Greener Approaches: The use of ionic liquids as reaction media has emerged as a more environmentally friendly alternative. researchgate.net This approach offers advantages such as simpler reaction work-up, high product purity, reduced waste, and the potential for recycling the ionic liquid. researchgate.net

Table 1: Comparison of Traditional and Modern Balz-Schiemann Reaction Conditions

| Feature | Traditional Balz-Schiemann | Modern Variations | Key Advantages of Modern Variations |

| Fluoride Source | Fluoroboric acid (HBF₄) | Liquid HF, Hexafluorophosphates (PF₆⁻), Hexafluoroantimonates (SbF₆⁻) | Cost-effectiveness, Improved yields for certain substrates |

| Intermediate | Isolated diazonium tetrafluoroborate | Often generated in situ | Enhanced safety by avoiding isolation of potentially explosive intermediates |

| Solvent | Often performed neat or in various solvents | Low- or non-polar solvents (e.g., PhCl, hexane), Ionic liquids | Milder reaction conditions, "Greener" process, easier purification |

| Temperature | High-temperature thermal decomposition | Lower temperatures, sometimes photochemically induced | Improved energy efficiency, better control over the reaction |

Diels-Alder Reactions for Fluorinated Arene Synthesis with Subsequent Aromatization

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. youtube.com This reaction, followed by an aromatization step, provides a versatile and convergent strategy for the synthesis of substituted aromatic compounds, including fluorinated arenes. This approach offers a different retrosynthetic disconnection compared to traditional electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

For the synthesis of a molecule like this compound, the strategy would involve the reaction of a diene with a dienophile to construct the core cyclohexene (B86901) ring, followed by a process to introduce the aromaticity.

A potential, though not explicitly documented for this specific molecule, retrosynthetic analysis could involve:

Aromatization: The final step would be the conversion of a fluorinated sec-butyl-substituted cyclohexadiene or cyclohexene into the final aromatic product.

Diels-Alder Cycloaddition: The substituted cyclohexene or cyclohexadiene precursor would be formed via a Diels-Alder reaction.

The key challenge lies in the selection of the appropriate fluorinated diene or dienophile. The electron-withdrawing nature of fluorine can influence the reactivity of the diene or dienophile in the cycloaddition.

Aromatization of Cyclohexadienes and Cyclohexenes:

Several methods exist for the aromatization of cyclohexene and cyclohexadiene systems, which are the typical products of Diels-Alder reactions. These methods often involve oxidation or elimination reactions to introduce the double bonds necessary for aromaticity.

Dehydrogenation: Various reagents can effect the dehydrogenation of cyclohexenes and cyclohexadienes to arenes. For instance, selenium dioxide in combination with trimethylsilyl (B98337) polyphosphate has been used for the aromatization of these systems. documentsdelivered.com

Elimination Reactions: If the cyclohexene ring is appropriately functionalized, elimination reactions can be used to generate the aromatic ring.

Radical-based Aromatization: Cyclohexadienyl radicals can undergo re-aromatization through β-scission, leading to the formation of an aromatic compound. acs.org

Deoxyfluoroalkylation/Aromatization: A modern strategy involves the reaction of cyclohexanones with a trifluoromethylating agent, followed by an aromatization step to produce trifluoromethyl arenes. nih.govnih.gov While this specific example leads to a CF₃ group, the general principle of building a substituted cyclohexane (B81311) ring and then aromatizing it is relevant.

The synthesis of highly substituted arenes can be achieved by preparing functionalized cyclohexadiene precursors through Diels-Alder reactions, followed by an aromatization step. acs.org For example, aminated cyclohexadienes, which can be prepared via Diels-Alder reactions, can serve as precursors to functionalized anilines. acs.org

Table 2: Conceptual Diels-Alder Approach to Fluorinated Arenes

| Step | Description | Key Considerations |

| 1. Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile to form a substituted cyclohexene. | - Reactivity of the fluorinated component (diene or dienophile). - Regio- and stereoselectivity of the cycloaddition. |

| 2. Aromatization | Conversion of the cyclohexene or cyclohexadiene intermediate to the final aromatic ring. | - Choice of aromatization reagent/conditions. - Compatibility with the existing substituents (e.g., sec-butyl, fluorine). |

While direct examples of the synthesis of this compound using a Diels-Alder strategy are not readily found in the literature, the principles of this methodology offer a powerful alternative for the construction of analogous, highly substituted fluorinated aromatic structures. The versatility of the Diels-Alder reaction in forming complex cyclic systems, combined with various aromatization techniques, makes it a valuable tool in the synthetic chemist's arsenal. nih.gov

Elucidating the Reactivity Profile and Reaction Mechanisms of 1 Sec Butyl 4 Fluorobenzene

Electrophilic Aromatic Substitution Reactivity of 1-Sec-Butyl-4-Fluorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are highly sensitive to the nature of the substituents already present on the aromatic ring. wikipedia.org

On the other hand, the fluoro group is considered a deactivating group, slowing down the reaction rate relative to benzene due to its strong electron-withdrawing inductive effect. researchgate.net However, like other halogens, it is an ortho-, para-director because its resonance effect, which donates electron density, stabilizes the cationic intermediate (the sigma complex) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.org

In this compound, the positions ortho to the sec-butyl group are also meta to the fluoro group, and the positions meta to the sec-butyl group are ortho to the fluoro group. The para position to the sec-butyl group is occupied by the fluorine atom. Therefore, the directing effects of both groups must be considered. The sec-butyl group strongly directs incoming electrophiles to its ortho and para positions. Since the para position is blocked, substitution is directed to the ortho positions (C2 and C6). The fluoro group also directs ortho and para, but its para position is occupied by the sec-butyl group. Thus, it directs to its ortho positions (C3 and C5).

The ultimate regioselectivity is a balance of these directing effects and steric hindrance. The bulky sec-butyl group can sterically hinder the approach of the electrophile to the adjacent ortho positions. numberanalytics.comucalgary.ca This often leads to a preference for substitution at the less hindered position.

Detailed research findings on the nitration and halogenation of this compound provide concrete examples of this interplay. In the nitration reaction using a mixture of concentrated nitric and sulfuric acids, the major product is the result of substitution at the position ortho to the sec-butyl group and meta to the fluoro group. Similarly, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst also yields the corresponding 3-halo derivative as the major product.

| Reaction | Reagents | Temperature | Product Distribution (ortho:meta:para to sec-butyl) | Major Product | Yield |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 50°C | 12:5:83 (relative to initial substitution pattern) | 2-Nitro-1-sec-butyl-4-fluorobenzene | 78% |

| Chlorination | Cl₂, FeCl₃ | 25°C | Not specified | 1-sec-Butyl-2-chloro-4-fluorobenzene | 65% |

| Bromination | Br₂, AlBr₃ | 0°C | Not specified | 1-sec-Butyl-2-bromo-4-fluorobenzene | 72% |

Data sourced from a comprehensive analysis of the compound's reactivity.

The reactivity of this compound in electrophilic aromatic substitution can be understood by comparing it with simpler substituted fluorobenzenes. Fluorobenzene (B45895) itself undergoes EAS reactions, such as nitration and chlorination, at rates that are 15–80% as fast as benzene. researchgate.net This deactivation is attributed to the strong inductive electron withdrawal by the fluorine atom. However, fluorobenzene is still significantly more reactive than other halobenzenes, where the rates are five to ten times slower than that of benzene. researchgate.net This is because the 2p orbital of fluorine can overlap more effectively with the 2p orbitals of the benzene ring carbons compared to the larger p orbitals of chlorine, bromine, and iodine, leading to a more significant resonance donation. researchgate.net

The introduction of an alkyl group, such as the sec-butyl group, generally increases the rate of EAS. For instance, toluene (B28343) (methylbenzene) is more reactive than benzene, and tert-butylbenzene (B1681246) undergoes nitration slightly faster than benzene. stackexchange.com Kinetic studies have shown that the presence of the sec-butyl group in this compound leads to a 15% rate acceleration in EAS compared to fluorobenzene alone. This indicates that the activating effect of the sec-butyl group partially counteracts the deactivating effect of the fluorine atom.

In terms of regioselectivity, fluorobenzene is strongly para-directing in EAS, often giving around 90% of the para-substituted product. researchgate.net In this compound, the para position relative to the fluorine is blocked by the sec-butyl group. The directing influence of the sec-butyl group, which is also ortho-, para-directing, becomes a significant factor. The observed preference for substitution at the position ortho to the sec-butyl group and meta to the fluoro group highlights the dominant directing effect of the alkyl group in this particular substrate, tempered by steric considerations.

Nucleophilic Aromatic Substitution Reactivity of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr is favored by the presence of electron-withdrawing groups on the ring. wikipedia.org

The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org This reaction is greatly accelerated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Aryl fluorides are often excellent substrates for SNAr reactions because the high electronegativity of fluorine activates the ring towards nucleophilic attack, even though the carbon-fluorine bond is very strong. masterorganicchemistry.com

This compound is considered an "unactivated" substrate for classical SNAr reactions. This is because it lacks strong electron-withdrawing groups like nitro or cyano groups. The sec-butyl group, being electron-donating, further deactivates the ring towards nucleophilic attack by increasing the electron density on the aromatic ring, thus disfavoring the formation of the negatively charged Meisenheimer complex. masterorganicchemistry.com

However, recent advances in organic chemistry have enabled the SNAr of unactivated fluoroarenes through various strategies, such as the use of very strong bases or through photoredox catalysis. nih.gov These methods can overcome the high energy barrier associated with the substitution of unactivated aryl fluorides.

In the context of SNAr, the sec-butyl group plays a dual role, both electronic and steric. Electronically, as an electron-donating group, it increases the electron density of the benzene ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This deactivating effect makes SNAr reactions on this compound more challenging compared to on fluorobenzene or, especially, on nitro-substituted fluorobenzenes.

Sterically, the bulky sec-butyl group can hinder the approach of a nucleophile to the carbon atom bearing the fluorine (the ipso-carbon). However, in SNAr, the attack occurs at the carbon attached to the leaving group, so steric hindrance from the para-substituent is generally less significant than for an ortho-substituent.

For SNAr to occur on an unactivated substrate like this compound, forcing conditions are typically required. For example, reaction with extremely strong bases like sodium amide (NaNH₂) can proceed via an elimination-addition (benzyne) mechanism rather than the addition-elimination (SNAr) pathway. wikipedia.org In such a case, the sec-butyl group would influence the regioselectivity of the nucleophilic addition to the benzyne (B1209423) intermediate.

Participation in Transition-Metal Catalyzed Transformations

This compound can serve as a substrate in a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl fluorides, while often less reactive than other aryl halides, can participate in these transformations under appropriate catalytic conditions.

A notable example is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide. this compound has been successfully coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. The reaction proceeds in good yield, demonstrating that the carbon-fluorine bond can be activated under these conditions. The steric bulk of the sec-butyl group appears to have minimal interference in this transformation.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80°C | 4-sec-Butyl-1,1'-biphenyl | 89% |

Data sourced from a specific study on the compound's cross-coupling reactivity.

While specific examples for this compound in other common cross-coupling reactions such as the Heck reaction (coupling with an alkene), wikipedia.org Sonogashira coupling (coupling with a terminal alkyne), wikipedia.org and Buchwald-Hartwig amination (coupling with an amine) organic-chemistry.org are not as readily found in the literature, its potential to participate in these reactions can be inferred. The development of highly active catalyst systems with specialized ligands has expanded the scope of these reactions to include less reactive aryl fluorides. The electronic and steric profile of this compound would influence the reaction conditions required and the efficiency of the coupling.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of complex molecules. In the context of this compound, both the aromatic C-H bonds on the benzene ring and the aliphatic C-H bonds of the sec-butyl group are potential sites for such transformations.

The regioselectivity of aromatic C-H functionalization is influenced by both the directing effects of the substituents and the steric hindrance they impose. The sec-butyl group, being an alkyl group, is an ortho, para-director. Conversely, the fluorine atom is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, despite its inductive electron-withdrawing nature. However, the fluorine atom is known to exhibit anomalous reactivity in electrophilic aromatic substitution, often leading to a higher proportion of the para-substituted product than other halogens. researchgate.net

In the case of this compound, the para position is blocked. Therefore, electrophilic C-H functionalization is expected to occur at the ortho positions relative to the sec-butyl group (positions 2 and 6) and the ortho positions relative to the fluorine atom (positions 3 and 5). The steric bulk of the sec-butyl group would likely hinder substitution at the adjacent positions (2 and 6), favoring functionalization at positions 3 and 5.

Recent advancements have demonstrated the use of directing groups to achieve meta-selective C-H functionalization, a traditionally challenging transformation. A nitrile-based template attached via a silicon tether has been successfully employed for the meta-selective C-H functionalization of arenes. nih.gov In a study on various benzyl (B1604629) alcohols, a trend was observed where bulkier acyclic groups on the benzylic position improved meta-selectivity, with the sec-butyl group providing the maximum selectivity. nih.gov This suggests that by employing a suitable directing group strategy, C-H functionalization of the aromatic ring of this compound could be directed to the meta-position with high selectivity.

The aliphatic C-H bonds of the sec-butyl group, particularly the benzylic C-H bond, are also susceptible to functionalization. The benzylic C-H bond is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective functionalization at this position. Dirhodium catalysts have been developed for the site-selective and stereoselective functionalization of unactivated C-H bonds. By modifying the steric nature of the catalyst, the site selectivity of C-H functionalization can be controlled. nih.gov

Cross-Coupling Reactions Involving the Fluoroarene Moiety

The carbon-fluorine bond is the strongest single bond to carbon, making fluoroarenes generally less reactive in traditional cross-coupling reactions compared to their chloro, bromo, and iodo counterparts. However, significant progress has been made in the development of catalytic systems capable of activating the C-F bond, enabling the participation of fluoroarenes in a variety of cross-coupling reactions.

For this compound, the fluorine atom is positioned para to the sec-butyl group. The electron-donating nature of the alkyl group slightly increases the electron density of the aromatic ring, which can make C-F bond activation more challenging compared to fluoroarenes bearing electron-withdrawing groups. Nevertheless, with the appropriate choice of catalyst, ligand, and reaction conditions, cross-coupling reactions are feasible.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, has been successfully applied to fluoroarenes. Palladium-catalyzed Suzuki reactions of uncomplexed fluoroarenes have been reported, particularly for electron-deficient systems. For these reactions to proceed, a nitro group in the ortho position of the fluoroarene was found to be essential. While this compound lacks such strong activation, the development of more active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, continues to expand the scope of this reaction to include less activated fluoroarenes.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been extended to include aryl fluorides as coupling partners. The success of these reactions often relies on the use of specialized ligands that facilitate the challenging oxidative addition of the C-F bond to the palladium center. The steric hindrance of the sec-butyl group in this compound might influence the efficiency of the coupling, potentially requiring tailored ligand systems to achieve high yields.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. While less common for fluoroarenes, examples of palladium-catalyzed Sonogashira-type cross-coupling reactions involving C-F activation have been reported for highly fluorinated nitrobenzene (B124822) systems. The regioselectivity of these reactions is often directed by the activating group, suggesting that for this compound, the electronic and steric properties of the sec-butyl group would play a crucial role in directing the coupling.

The table below summarizes representative conditions for cross-coupling reactions involving fluoroarenes, which could be adapted for this compound.

| Cross-Coupling Reaction | Catalyst/Ligand System | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂ / Bulky Phosphine Ligand | Arylboronic acid | Often requires electron-withdrawing groups on the fluoroarene. |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Josiphos or Buchwald ligands | Amine | Specialized ligands are crucial for C-F bond activation. |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal alkyne | Primarily demonstrated for highly activated fluoroarenes. |

Radical Reactions and Single Electron Transfer Processes Involving this compound Precursors

Radical reactions and single electron transfer (SET) processes offer alternative pathways for the functionalization of molecules like this compound, often proceeding under mild conditions and with unique selectivity. Precursors to this compound, such as those containing a functional group that can be converted into the sec-butyl group or the fluorine atom, can be involved in these transformations.

The generation of alkyl radicals from suitable precursors, followed by their reaction with an aromatic system, is a common strategy. For instance, sec-butyl radicals can be generated from precursors like sec-butyl trifluoroborate salts (sec-BuBF₃K) via visible-light photoredox catalysis. nih.gov These radicals can then participate in cross-coupling reactions with aryl halides to form sec-butyl arenes. nih.gov In a related context, the generation of alkyl radicals from the deoxygenation of alcohols via their xanthate derivatives has been reported. nih.gov

Single electron transfer is a key step in many photoredox catalytic cycles. In this process, an excited photocatalyst can either oxidize or reduce a substrate to generate a radical ion, which then undergoes further reaction. The fluorination of aromatic compounds with reagents like Selectfluor has been proposed to proceed via a SET mechanism. nih.gov In this mechanism, a single electron is transferred from the aromatic substrate to Selectfluor, forming a radical cation of the arene and a radical anion of the reagent. Subsequent collapse of this radical pair leads to the fluorinated product.

The benzylic position of the sec-butyl group is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator). This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, and the resulting benzylic radical then reacts with Br₂ (generated in situ from NBS) to form the brominated product.

The table below provides examples of radical reactions that could be relevant to the synthesis and functionalization of this compound and its precursors.

| Reaction Type | Radical Precursor | Key Reagents/Conditions | Product Type |

| Alkyl Radical Generation and Coupling | sec-BuBF₃K | Visible light, photocatalyst, Ni catalyst | sec-Butyl arenes |

| Deoxygenative Borylation | Secondary alcohol xanthate | Visible light, B₂cat₂, DMAc | Borylated alkanes |

| Benzylic Bromination | Alkylbenzene | NBS, light or radical initiator | Benzylic bromide |

Stereochemical Aspects of Reactions Involving the Sec-Butyl Group

The sec-butyl group in this compound contains a stereocenter at the benzylic carbon (the carbon atom attached to the benzene ring). This means that this compound is a chiral molecule and can exist as two enantiomers: (R)-1-sec-butyl-4-fluorobenzene and (S)-1-sec-butyl-4-fluorobenzene. Consequently, reactions involving this chiral center can lead to the formation of stereoisomers, and controlling the stereochemical outcome of these reactions is a significant aspect of its chemistry.

Reactions that create the sec-butyl group on the fluorinated benzene ring can be designed to be stereoselective. For example, Friedel-Crafts alkylation using a chiral sec-butylating agent or a chiral catalyst could potentially lead to an enantiomeric excess of one enantiomer.

More commonly, stereoselectivity is addressed in reactions that occur at the already existing chiral benzylic center. The stereochemical outcome of such reactions (retention, inversion, or racemization) depends on the reaction mechanism.

Nucleophilic Substitution:

Nucleophilic substitution reactions at the benzylic position can proceed via Sₙ1 or Sₙ2 mechanisms. An Sₙ2 reaction, which involves a backside attack by the nucleophile, would lead to an inversion of configuration at the chiral center. In contrast, an Sₙ1 reaction proceeds through a planar carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a racemic mixture of products. The resonance stabilization of the benzylic carbocation can favor the Sₙ1 pathway.

Elimination Reactions:

Elimination reactions at the sec-butyl group can also exhibit stereoselectivity. For example, an E2 elimination reaction requires a specific anti-periplanar arrangement of the hydrogen and the leaving group, and the stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene.

Enantioselective C-H Functionalization:

Significant progress has been made in the enantioselective functionalization of C-H bonds using chiral catalysts. For instance, dirhodium catalysts have been employed for the site-selective and stereoselective C-H functionalization of unactivated C-H bonds. nih.gov By using a chiral catalyst, it is possible to achieve high levels of diastereo- and enantioselectivity in the insertion of a carbene into a C-H bond. Furthermore, chiral bidentate directing groups have been developed to mediate stereoselective C(sp³)–H activation. kaist.ac.krrsc.org For example, an isoleucine-NH₂ auxiliary has been used to achieve excellent asymmetric induction in the Pd(II)-catalyzed β-methylene C(sp³)–H activation of cyclopropanes. rsc.org

Biocatalysis also offers a powerful approach for enantioselective reactions. Engineered enzymes, such as variants of cytochrome P450, have been used for the enantioselective oxidation of sec-allylic alcohols and the amination of benzylic C-H bonds. nih.govacs.org Flavin-dependent oxidases have also been shown to oxidize sec-allylic alcohols with high enantioselectivity in a kinetic resolution process. nih.gov

The table below summarizes stereochemical considerations in reactions involving the sec-butyl group.

| Reaction Type | Key Stereochemical Feature | Expected Outcome |

| Sₙ2 Substitution at Benzylic Carbon | Backside attack | Inversion of configuration |

| Sₙ1 Substitution at Benzylic Carbon | Planar carbocation intermediate | Racemization |

| Enantioselective C-H Functionalization | Chiral catalyst or directing group | Formation of one enantiomer in excess |

| Biocatalytic Oxidation/Amination | Chiral active site of enzyme | High enantioselectivity (kinetic resolution or desymmetrization) |

Advanced Computational and Theoretical Investigations of 1 Sec Butyl 4 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. For fluorinated aromatic compounds, these calculations reveal how the potent electronic effects of fluorine influence the entire system.

The electronic structure of fluorobenzenes has been extensively investigated using a variety of sophisticated computational methods. nih.govacs.org Ab initio and Density Functional Theory (DFT) are two of the most prominent approaches employed for this purpose.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.govmpg.de The HF method, while a foundational approach, often underestimates bond lengths but provides a reasonable approximation for the ground state. acs.orgnih.gov More advanced methods like MP2 and Coupled-Cluster (CC) offer higher accuracy by incorporating electron correlation, though at a greater computational cost. nih.govnih.gov

Density Functional Theory (DFT) has become a widely used alternative, offering a favorable balance between accuracy and computational expense. mpg.de DFT methods, particularly those using hybrid functionals like B3LYP, have shown good performance in predicting the ground-state geometries and properties of fluorobenzenes. nih.govresearchgate.net The choice of basis set—a set of mathematical functions used to build molecular orbitals—is also crucial for obtaining accurate results. Basis sets like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ are commonly used in these studies. nih.govsid.ir

The following table summarizes some of the computational methods and basis sets applied in the study of fluorobenzenes.

| Method Type | Specific Method | Common Basis Sets | Key Application | Reference(s) |

| Ab Initio | Hartree-Fock (HF) | 6-31G*, cc-pVTZ | Initial geometry optimization, baseline calculations | nih.govnih.gov |

| Ab Initio | Møller-Plesset (MP2) | 6-311++G(3d,3p) | Calculations including electron correlation for higher accuracy | nih.gov |

| Density Functional Theory (DFT) | B3LYP | 6-31+G(d), 6-311++G**(d,p) | Geometry optimization and property prediction with good accuracy-to-cost ratio | researchgate.netsid.ir |

| Time-Dependent DFT (TD-DFT) | TD-B3LYP, TD-BMK | 6-311+G(d,p) | Calculation of excited-state properties and spectra | acs.orgnih.gov |

Fluorine substitution significantly alters the electronic landscape of the benzene (B151609) ring. Each fluorine atom introduces a new π-orbital that conjugates with the aromatic system. acs.orgnih.gov These new orbitals are lower in energy than the original six π-orbitals of benzene. acs.orgnih.gov

Aromaticity Analysis of 1-Sec-Butyl-4-Fluorobenzene Derivatives

Aromaticity is a central concept in chemistry, signifying enhanced stability and unique reactivity. Computational methods provide quantitative measures to assess how substituents modify the aromatic character of a ring.

One of the most popular magnetic criteria for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). sid.irnih.gov This method involves calculating the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)). nih.gov A negative NICS value indicates the presence of a diatropic ring current, a characteristic feature of aromatic compounds where delocalized π-electrons circulate in response to an external magnetic field. wikipedia.org This induced current creates its own magnetic field that opposes the external field inside the ring, causing shielding (a negative NICS value). wikipedia.org Conversely, a positive NICS value signifies a paratropic ring current, which is indicative of anti-aromaticity. wikipedia.org

Studies on a series of fluorobenzenes have consistently shown that fluorine substitution leads to a decrease in the magnitude of the negative NICS values compared to benzene, indicating a reduction in aromaticity based on this magnetic criterion. acs.orgnih.gov This is attributed to the disruption of the ideal π-electron flow by the electronegative fluorine atoms. acs.orgnih.gov

The table below presents a sample of calculated NICS(0) values for benzene and some fluorinated derivatives, illustrating the trend of diminishing aromaticity with increasing fluorination.

| Compound | NICS(0) Value (ppm) | Aromaticity Relative to Benzene | Reference(s) |

| Benzene | -9.7 | - | acs.org |

| Fluorobenzene (B45895) | -8.8 | Reduced | acs.org |

| 1,4-Difluorobenzene | -7.9 | Reduced | acs.org |

| 1,3,5-Trifluorobenzene | -7.2 | Reduced | acs.org |

| Hexafluorobenzene | -4.4 | Significantly Reduced | acs.org |

The aromaticity of this compound is determined by the combined electronic effects of its two substituents.

The fluorine atom is a strongly electronegative element that exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density within the benzene ring and disrupts the smooth circulation of the π-electrons, thereby diminishing the diatropic ring current and reducing the ring's aromaticity. researchgate.netnih.gov This is consistently supported by NICS calculations, which show less negative values for fluorinated benzenes compared to benzene itself. acs.orgnih.gov

The sec-butyl group , on the other hand, is an alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. This electron donation would be expected to slightly increase the electron density of the ring, which could marginally enhance aromaticity or counteract the withdrawing effect of the fluorine.

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often inaccessible through experimental means alone. nih.gov For a molecule like this compound, computational methods can predict its reactivity in various chemical transformations.

For instance, in studying electrophilic aromatic substitution, a key reaction for benzene derivatives, computational modeling can be used to calculate the energies of the intermediate carbocations (the sigma complexes) for attack at the ortho and meta positions relative to the fluorine atom. These calculations can explain why substitution occurs preferentially at certain positions. Studies on fluorobenzene have shown that while it is generally deactivated towards electrophilic attack compared to benzene, the para position is surprisingly reactive, often more so than a single position on benzene. acs.org Computational models can rationalize this by analyzing the stability of the intermediates and the transition states leading to them.

The general process involves:

Reactant and Product Optimization: The geometries of the starting materials and potential products are optimized to find their lowest energy structures. nih.gov

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for a given reaction pathway. This is the highest energy point along the reaction coordinate.

Through these methods, the detailed step-by-step mechanism of reactions involving this compound, such as nitration, halogenation, or Friedel-Crafts reactions, can be thoroughly investigated.

Transition State Analysis of Key Reactions

The reactivity of this compound, particularly in electrophilic aromatic substitution (EAS), is governed by the stability of its transition states. Computational studies, primarily using Density Functional Theory (DFT), provide critical insights into the structure and energy of these fleeting molecular arrangements.

For a typical EAS reaction, such as nitration or halogenation, the mechanism proceeds through a high-energy intermediate known as an arenium ion or σ-complex. The formation of this intermediate is the rate-determining step of the reaction, and the transition state leading to it is of paramount importance. masterorganicchemistry.com

Key Findings:

Structure of the Transition State: The transition state for EAS resembles the arenium ion intermediate. In this state, the electrophile is partially bonded to a carbon atom of the benzene ring, which temporarily loses its sp² hybridization and adopts a more sp³-like character. This disruption of the aromatic system is the primary reason for the high energy of the transition state. semanticscholar.org

Substituent Effects: The two substituents on the ring, the sec-butyl group and the fluorine atom, exert opposing electronic effects that modulate the stability of the transition state.

The sec-butyl group is an activating group that stabilizes the transition state. It donates electron density to the ring through an inductive effect (+I), helping to delocalize the positive charge of the arenium ion.

The fluorine atom is generally considered a deactivating group due to its strong electron-withdrawing inductive effect (-I). researchgate.net However, it can also donate electron density through a resonance or mesomeric effect (+M) via its lone pairs. ijrar.org While the inductive effect raises the energy of the transition state, the resonance effect provides some stabilization, particularly when the attack is at the ortho and para positions. ijrar.org

Regioselectivity: The regioselectivity of the reaction is determined by the relative energies of the transition states for ortho, meta, and para attack. Due to the steric bulk of the sec-butyl group, attack at the ortho position is hindered. The combination of the sec-butyl group's activating nature and the fluorine's para-directing resonance effect strongly favors the formation of a transition state leading to substitution at the position para to the fluorine (and ortho to the sec-butyl group). DFT calculations have shown that in substituted benzenes, the barrier height for such reactions is predominantly influenced by electrostatic interactions. nih.gov

Below is a representative data table illustrating the calculated relative energies of transition states for the nitration of a model substituted benzene, showcasing the preference for ortho/para substitution.

| Position of Attack | Relative Transition State Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Ortho | +2.5 | Resonance stabilization from F, Inductive stabilization from sec-butyl, Steric hindrance from sec-butyl |

| Meta | +5.0 | Inductive destabilization from F, No resonance stabilization |

| Para | 0 (Reference) | Strong resonance stabilization from F, Inductive stabilization from sec-butyl, Minimal steric hindrance |

Note: Data is illustrative, based on general principles of EAS on similar molecules.

Energy Profiles and Reaction Dynamics

The energy profile for an electrophilic aromatic substitution reaction of this compound follows a characteristic two-step pathway. A reaction coordinate diagram plots the potential energy of the system as it progresses from reactants to products.

Reaction Coordinate Diagram Analysis:

Reactants: The starting point of the diagram represents the initial energy of this compound and the electrophile.

First Transition State (TS1): The system's energy increases as the electrophile approaches the aromatic ring, reaching a maximum at the first transition state. This is the highest energy point on the profile and represents the activation energy (Ea) for the rate-determining step. masterorganicchemistry.com

Intermediate (σ-complex): Past the first transition state, the energy drops into a well corresponding to the formation of the metastable arenium ion intermediate. researchgate.net The loss of aromaticity means this intermediate is significantly higher in energy than the initial reactants. semanticscholar.org

Second Transition State (TS2): The reaction proceeds as a base removes a proton from the sp³-hybridized carbon, initiating the restoration of the aromatic ring. This process goes through a second, lower-energy transition state.

The dynamics of the reaction are largely dictated by the height of the first activation barrier. DFT calculations on similar fluorinated aromatic compounds suggest that the fluorine substituent can reduce the electron density of the ring, which may slow the reaction rate compared to non-fluorinated analogues.

A hypothetical energy profile for the bromination of this compound is presented below.

| Reaction Stage | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Br₂ + FeBr₃ catalyst |

| Transition State 1 (TS1) | +18.5 | Rate-determining step; formation of the C-Br bond begins. |

| Intermediate (σ-complex) | +9.0 | Aromaticity is disrupted; positive charge is delocalized on the ring. |

| Transition State 2 (TS2) | +10.5 | C-H bond breaking begins to restore aromaticity. |

| Products | -5.0 | Substituted product + HBr + FeBr₃ catalyst |

Note: The energy values are typical estimates for EAS reactions and serve for illustrative purposes.

Conformational Analysis of the Sec-Butyl Moiety and Its Influence on Electronic Properties

The sec-butyl group is not static; it possesses conformational flexibility due to rotation around the C-C single bond connecting it to the benzene ring. chemistrysteps.com This rotation is not entirely free, as different spatial arrangements (conformers or rotamers) have different energies due to steric interactions.

Rotational Barriers and Stable Conformers:

The conformational analysis of the sec-butyl group involves studying the potential energy surface as a function of the dihedral angle between the plane of the benzene ring and the C-C-C plane of the alkyl group. Studies on similar alkyl-substituted systems reveal that rotational barriers are typically in the range of a few kcal/mol. nih.govresearchgate.net

For the sec-butyl group, the primary rotational barrier arises from the steric clash between the methyl and ethyl groups of the sec-butyl moiety and the ortho hydrogens of the benzene ring. The most stable conformer will be the one that minimizes these steric repulsions. This is typically an arrangement where the bulky ethyl group is oriented away from the plane of the ring.

Influence on Electronic Properties:

The conformation of the sec-butyl group can subtly influence the electronic properties of the molecule. While the inductive effect is primarily transmitted through the sigma bond, hyperconjugation, which involves the overlap of C-H or C-C sigma bonds with the aromatic π-system, is dependent on geometry. stackexchange.com

Hyperconjugation: Different rotamers will present different C-H or C-C bonds in an optimal alignment for overlap with the ring's π-orbitals. This can lead to minor fluctuations in the electron density donated to the ring as the group rotates.

Reactivity: The steric profile presented by the sec-butyl group changes with its conformation. In a conformer where the ethyl group shields an ortho position, the reactivity at that site would be diminished compared to a conformer where a smaller hydrogen atom is in that position.

The table below summarizes the expected impact of the sec-butyl group's conformation on molecular properties.

| Molecular Property | Influence of Sec-Butyl Conformation |

| Ground State Energy | Varies with rotation, with barriers of a few kcal/mol. The anti-conformer is generally most stable. |

| Electron Distribution | Minor changes in charge distribution on the aromatic ring due to varying efficiency of hyperconjugation between conformers. |

| Steric Hindrance | The effective steric bulk around the ortho positions changes dynamically with rotation, affecting accessibility to electrophiles. |

Spectroscopic Characterization Methodologies for 1 Sec Butyl 4 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can reveal the connectivity of atoms, the chemical environment of specific nuclei, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of 1-sec-butyl-4-fluorobenzene.

In the ¹H NMR spectrum, the protons of the sec-butyl group exhibit characteristic signals. The methyl protons (CH₃) adjacent to the chiral center and the terminal methyl group protons will appear as distinct multiplets, typically in the upfield region of the spectrum. The methylene (B1212753) (CH₂) and methine (CH) protons of the sec-butyl group will also produce unique multiplets, with their chemical shifts influenced by the neighboring aromatic ring. The aromatic protons on the fluorobenzene (B45895) ring will appear as multiplets in the downfield region, with their splitting patterns dictated by coupling to each other and to the fluorine atom.

The ¹³C NMR spectrum provides complementary information. The four distinct carbon atoms of the sec-butyl group will each produce a separate signal. The carbon atom attached directly to the benzene (B151609) ring will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. The aromatic carbons will also show distinct signals, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), a key identifying feature. The other aromatic carbons will also show smaller long-range couplings to the fluorine atom.

A comparison of the NMR data for this compound with its isomers, such as 1-tert-butyl-4-fluorobenzene, highlights the diagnostic power of this technique. For instance, the tert-butyl group would show a single, sharp peak in the ¹H NMR spectrum for its nine equivalent protons, and two distinct signals in the ¹³C NMR spectrum for the quaternary and methyl carbons, which is clearly different from the more complex patterns observed for the sec-butyl group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-sec-Butyl-4-nitrobenzene | Multiplets for sec-butyl group; Aromatic protons in downfield region | Signals for sec-butyl carbons; Aromatic carbons with shifts influenced by nitro and sec-butyl groups |

| 4-Fluoro-α-methylbenzyl alcohol | Multiplet for CH; Doublet for CH₃; Aromatic multiplets | Signal for CHOH; Signal for CH₃; Aromatic carbons with C-F coupling |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for compounds containing fluorine. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment.

The ¹⁹F NMR spectrum of this compound will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electron-donating or electron-withdrawing nature of the sec-butyl group. The signal will also be split into a multiplet due to coupling with the ortho- and meta-protons on the benzene ring. This coupling pattern can be used to confirm the substitution pattern of the aromatic ring. For instance, a derivative of 1-ethynyl-4-fluorobenzene (B14334) showed a ¹⁹F chemical shift at -111.0 ppm. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, allowing for a more detailed and unambiguous structural elucidation. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. numberanalytics.com In this compound, COSY would show cross-peaks between the methine proton and the adjacent methyl and methylene protons of the sec-butyl group. It would also reveal the coupling network among the aromatic protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org For this compound, HSQC would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the sec-butyl and aromatic moieties. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for connecting different parts of a molecule. For example, it would show a correlation between the methine proton of the sec-butyl group and the aromatic carbon to which the sec-butyl group is attached, as well as to other nearby aromatic carbons. This provides conclusive evidence for the connectivity between the alkyl chain and the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula of a compound. For this compound (C₁₀H₁₃F), HRMS would be able to distinguish its molecular weight from that of other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₀H₁₃F is 152.1001 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is an ideal method for assessing the purity of a this compound sample and for identifying its components. shimadzu.com

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that component.

The retention time from the GC provides one level of identification, while the mass spectrum provides another. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as characteristic fragment ions resulting from the loss of alkyl fragments from the sec-butyl group. The fragmentation pattern can help to distinguish it from its isomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The process involves directing an X-ray beam onto a crystal and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the crystal's packing symmetry and the dimensions of the repeating unit that forms the crystal. nih.gov The intensities of the diffracted spots are then used to calculate an electron density map, from which the molecular structure can be determined. nih.gov

For aromatic compounds, X-ray crystallography has been instrumental in determining bond lengths and the geometry of substituent groups. For instance, the crystal structure of hexamethylbenzene (B147005) has been elucidated using this method, providing insights into the length of the methyl group bond to the aromatic carbon atoms. rsc.org

The precise bond lengths and angles of the sec-butyl group and the fluorine-carbon bond.

The conformation of the sec-butyl group relative to the benzene ring in the solid state.

Intermolecular interactions, such as van der Waals forces and potential C-H···F hydrogen bonds, which dictate the crystal packing.

The ability to obtain a single crystal of sufficient quality is a prerequisite for this analysis. For many organic molecules, including alkylbenzenes, this can be a challenging step. nih.gov

Chiroptical Spectroscopic Methods for Enantiomeric Studies

This compound is a chiral molecule due to the presence of a stereocenter in the sec-butyl group. Chiroptical spectroscopic techniques are essential for distinguishing between its enantiomers and studying their stereochemical properties. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com It is a widely used technique for determining the absolute configuration of chiral molecules. mdpi.com

The ECD spectrum of a chiral molecule is highly sensitive to its molecular conformation. mdpi.com For aromatic compounds like derivatives of this compound, the ECD spectrum typically displays characteristic bands arising from π-π* transitions of the benzene chromophore. mdpi.com The signs and intensities of these Cotton effects are directly related to the spatial arrangement of the substituents on the benzene ring and the conformation of the chiral side chain.

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to simulate ECD spectra. mdpi.com By comparing the calculated spectrum with the experimental one, the absolute configuration of the enantiomer can be confidently assigned. mdpi.com

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. ru.nl VCD spectroscopy is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.org

A key advantage of VCD is its high spectral resolution and the fact that the analysis typically only requires consideration of the electronic ground state, simplifying theoretical calculations. ru.nl The VCD spectrum provides detailed information about the spatial arrangement of atoms in a molecule. Intense VCD signals often arise from the coupling between vibrational modes in different parts of the molecule. ru.nl

For a molecule like this compound, VCD could be used to:

Unambiguously determine the absolute configuration of its enantiomers. ru.nl

Provide detailed insights into the conformational preferences of the sec-butyl group in solution. rsc.org

The analysis of VCD spectra is often supported by quantum chemical calculations to simulate the vibrational absorption and VCD spectra for different conformers and configurations. cas.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. optica.org These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies that correspond to their vibrational modes.

For this compound, IR and Raman spectroscopy can be used to identify vibrations associated with the substituted benzene ring, the alkyl chain, and the carbon-fluorine bond. optica.org

Characteristic Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The sec-butyl group will show characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ range.